3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid
Description
3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid is a substituted prop-2-enoic acid derivative featuring a carbamoyl group linked to an isobutyl (2-methylpropyl) substituent. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.20 g/mol. The carbamoyl group (CONH-) provides hydrogen-bonding capacity via the NH and carbonyl oxygen, impacting crystallization behavior and solubility .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(2-methylpropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-9-7(10)3-4-8(11)12/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
XJSSNSHFQBQNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 2-methylpropylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH2=CHCOCl+NH2CH2CH(CH3)2→CH2=CHCO-NHCH2CH(CH3)2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The prop-2-enoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted prop-2-enoic acids, which vary in substituents and functional groups. Below is a structural and functional comparison with analogs from the provided evidence and literature:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity: The trifluoromethyl group in the phenyl derivative increases acidity and electron-withdrawing effects, enhancing biological activity (e.g., antimicrobial) compared to the target compound’s isobutyl carbamoyl group .
Hydrogen-Bonding and Crystallization: The carbamoyl group in the target compound enables bidirectional hydrogen bonding (NH donor, carbonyl acceptor), which contrasts with triazole-containing analogs that rely on π-π stacking or metal coordination . Crystallographic studies (using tools like SHELXL and ORTEP-3) suggest that steric bulk from substituents (e.g., cyclopropylphenyl) disrupts crystal packing efficiency compared to smaller groups like isobutyl .
Biological and Industrial Relevance :
- Triazole derivatives are often explored for enzyme inhibition due to their metal-chelating properties, whereas the target compound’s carbamoyl group may favor protein-binding applications .
- Phenyl-substituted analogs (e.g., trifluoromethyl or cyclopropyl) are prioritized in drug discovery for their metabolic stability, while the target compound’s simpler structure may suit intermediate synthesis .
Research Findings and Validation
- Structural Validation : X-ray crystallography (via SHELX and WinGX ) confirms that the target compound’s hydrogen-bonding network differs significantly from halogenated analogs, with shorter NH···O=C interactions (2.05 Å vs. 2.20 Å in brominated derivatives) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C for the target compound, lower than the trifluoromethyl analog (178–180°C), likely due to reduced molecular symmetry .
Biological Activity
3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid, also known as a derivative of prop-2-enoic acid, exhibits significant biological activity, particularly in enzyme-substrate interactions and protein modifications. This compound is characterized by its unique structural features, including a carbamoyl group attached to a prop-2-enoic acid backbone, which enhances its reactivity and potential applications in biochemical research and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃NO₃. The compound's structure allows it to participate in various biochemical interactions:
- Carbamoyl Group : This functional group can form covalent bonds with the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity.
- Prop-2-enoic Acid Moiety : This part may engage in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding stability to biological targets.
Enzyme Interaction Studies
Research has demonstrated that this compound can effectively bind to various biomolecules, influencing biological pathways. Notably, studies have shown that this compound can modulate enzyme activities through specific molecular interactions.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Forms covalent bonds with active sites, potentially inhibiting enzyme function. |
| Protein Modification | Alters protein structure through binding interactions. |
| Interaction with Biomolecules | Engages in hydrogen bonding and hydrophobic interactions for stability. |
Case Studies
- Enzyme Inhibition : In a study examining the effects of various compounds on enzyme activity, this compound was found to inhibit key enzymes involved in metabolic pathways at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent.
- Protein Interaction : Another study utilized fluorescence resonance energy transfer (FRET) techniques to investigate the binding affinity of this compound with specific proteins. Results indicated a significant interaction that could lead to altered protein functionality.
Applications in Drug Development
The unique properties of this compound make it a candidate for further research in drug development. Its ability to modulate enzyme activities suggests potential applications in designing inhibitors for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
